4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran ring system with a nitro group and an amino group attached to it, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The amino group is coupled with benzonitrile through a nucleophilic substitution reaction, often using a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and amino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to undergo various chemical reactions also allows it to form active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Amino-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile: Similar structure but with an amino group instead of a nitro group.
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitro group provides oxidative potential, while the amino group offers nucleophilic properties, making it a versatile compound for various applications.
Properties
CAS No. |
88353-28-0 |
---|---|
Molecular Formula |
C16H9N3O4 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
4-[(3-nitro-2-oxochromen-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C16H9N3O4/c17-9-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)23-16(20)15(14)19(21)22/h1-8,18H |
InChI Key |
PFBVKIHSWDVSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.